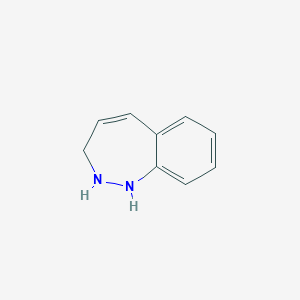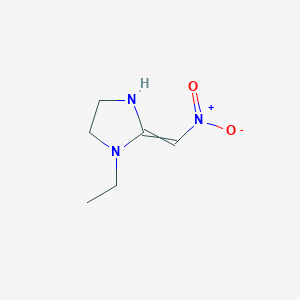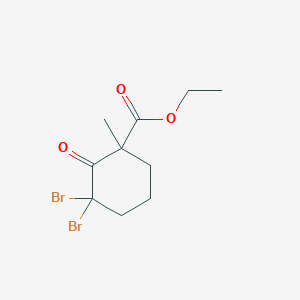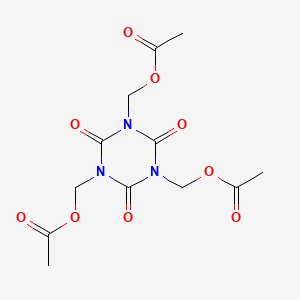
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a triazinane core with three methylene triacetate groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate typically involves the reaction of cyanuric chloride with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by glycine molecules, forming the triazinane core. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as:
Preparation of Cyanuric Chloride: Cyanuric chloride is synthesized from urea through a thermal decomposition process.
Reaction with Glycine: The cyanuric chloride is then reacted with glycine under controlled conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazinane core or the methylene triacetate groups.
Substitution: Nucleophilic substitution reactions can replace the methylene triacetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate exerts its effects involves interactions with various molecular targets. The triazinane core can interact with enzymes or proteins, potentially inhibiting their activity. The methylene triacetate groups can also participate in reactions that modify the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid: A simpler compound with a similar triazinane core but without the methylene triacetate groups.
Melamine: Another triazinane derivative with different functional groups attached.
Uniqueness
(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is unique due to its combination of the triazinane core and methylene triacetate groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
54635-07-3 |
|---|---|
Molecular Formula |
C12H15N3O9 |
Molecular Weight |
345.26 g/mol |
IUPAC Name |
[3,5-bis(acetyloxymethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]methyl acetate |
InChI |
InChI=1S/C12H15N3O9/c1-7(16)22-4-13-10(19)14(5-23-8(2)17)12(21)15(11(13)20)6-24-9(3)18/h4-6H2,1-3H3 |
InChI Key |
YJILTGCJYOTFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN1C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


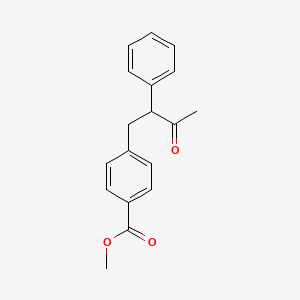
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
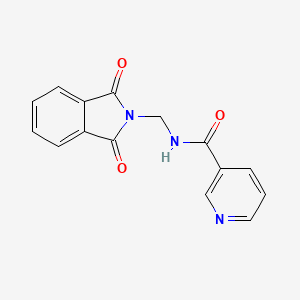
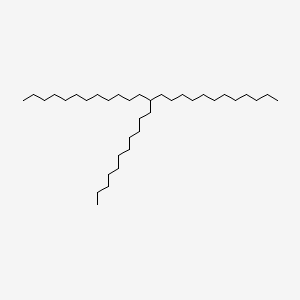
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
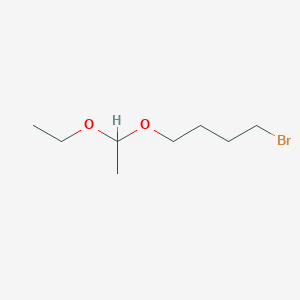
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
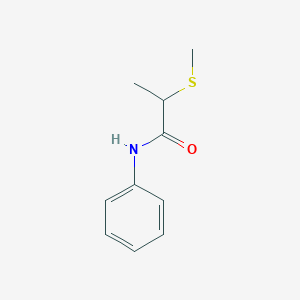
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
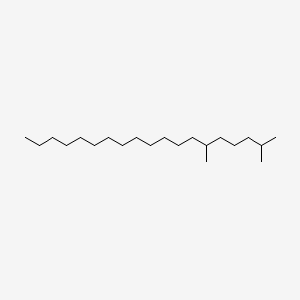
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)
